molecular formula C11H17NO B1452701 3-Cyclopropyl-3-azabicyclo[3.3.1]nonan-9-one CAS No. 1000931-18-9

3-Cyclopropyl-3-azabicyclo[3.3.1]nonan-9-one

Cat. No. B1452701
CAS RN: 1000931-18-9
M. Wt: 179.26 g/mol
InChI Key: RJBDOXZFASAJEV-UHFFFAOYSA-N
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Description

  • Purity : 95%

Scientific Research Applications

Pharmacology

In pharmacology, 3-Cyclopropyl-3-azabicyclo[3.3.1]nonan-9-one is explored for its potential as a biochemical tool. Its unique structure could be pivotal in the synthesis of novel pharmacophores, which are molecular frameworks central to drug design. The compound’s ability to interact with biological systems may lead to the development of new therapeutic agents .

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. Its bicyclic structure is beneficial for constructing complex organic molecules. For instance, it can undergo various chemical transformations, such as reductive amination, to yield new compounds with potential applications in medicinal chemistry and material science .

Medicinal Chemistry

In medicinal chemistry, 3-Cyclopropyl-3-azabicyclo[3.3.1]nonan-9-one is a candidate for the creation of drug-like molecules. Its scaffold can be functionalized to produce derivatives with desired pharmacokinetic properties. This adaptability makes it a valuable asset for the development of new medications .

Biochemistry

Biochemists utilize this compound to study enzyme-substrate interactions due to its structural similarity to certain biological molecules. It can act as an inhibitor or a substrate analog, helping to elucidate the mechanisms of enzymatic reactions and aiding in the design of enzyme inhibitors .

Materials Science

The compound’s robust framework is of interest in materials science for the design of novel polymers or small molecule organic semiconductors. Its ability to form stable, rigid structures could lead to materials with unique electrical or mechanical properties .

Chemical Engineering

In chemical engineering, 3-Cyclopropyl-3-azabicyclo[3.3.1]nonan-9-one could be used in process optimization studies. Its predictable reactivity and stability under various conditions make it an excellent model compound for developing new synthetic pathways or improving existing industrial processes .

Safety and Hazards

  • Safety Data Sheet : Link

properties

IUPAC Name

3-cyclopropyl-3-azabicyclo[3.3.1]nonan-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c13-11-8-2-1-3-9(11)7-12(6-8)10-4-5-10/h8-10H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJBDOXZFASAJEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC(C1)C2=O)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyclopropyl-3-azabicyclo[3.3.1]nonan-9-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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